Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.64. The purity is usually 95%.
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Scientific Research Applications
Unusual Reduction and Ring Enlargement
- Miyawaki et al. (2004) reported an unusual reduction of ethyl 1,2,3-thiadiazole-4-carboxylate that involves dimeric ring enlargement with a sulfur addition, resulting in dimethyl 1,2,5-trithiepan-4,6-dicarboxylates (Miyawaki, Suzuki, & Morikawa, 2004).
Synthesis of Novel Derivatives
- Looker and Wilson (1965) synthesized novel 1,2,3-thiadiazole-4-carboxylic acid derivatives, exploring their potential as antineoplastic agents (Looker & Wilson, 1965).
Reactions with Selected Bases
- Remizov, Pevzner, and Petrov (2019) studied the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with various bases, demonstrating transformations such as ring opening and formation of thioamides (Remizov, Pevzner, & Petrov, 2019).
Spontaneous Ring Transformation
- L'abbé, Deketele, and Dekerk (1982) observed a spontaneous ring transformation in the reaction of 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide, forming ethyl α-thiatriazolyldiazoacetate (L'abbé, Deketele, & Dekerk, 1982).
Auxin Activities of Acylamides
- Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds, exploring their auxin activities and other biological properties (Yue, Mu, Zhang-Qi, Z., & Lv, 2010).
Synthesis of Heterocyclic Compounds
- Vysokova et al. (2017) proposed a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, providing substrates for further study of biological activity (Vysokova et al., 2017).
Mechanism of Action
Target of Action
Compounds of the thiadiazole class are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The mode of action of Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate is likely to involve nucleophilic substitution reactions at the chloromethyl position . The compound may undergo an SN1 or SN2 pathway, depending on the nature of the nucleophile and the reaction conditions .
Biochemical Pathways
For instance, if the compound targets an enzyme, it could alter the metabolic pathway associated with that enzyme .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound inhibits an enzyme, it could lead to decreased production of the enzyme’s product, affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets .
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(chloromethyl)thiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-4(3-7)8-9-12-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLBYNFARGMFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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